1-(Azetidin-3-yl)ethan-1-ol hydrochloride
Description
Unique Reactivity Profile of Azetidine (B1206935) Scaffolds Driven by Ring Strain
The chemical behavior of azetidines is largely dictated by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive three-membered aziridines (27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (5.4 kcal/mol). rsc.org This moderate, yet significant, ring strain makes the azetidine ring susceptible to nucleophilic ring-opening reactions, a characteristic that chemists can exploit for synthetic purposes. rsc.orgacs.org This reactivity allows for the transformation of the cyclic structure into functionalized acyclic amines. However, the ring is also stable enough for facile handling and manipulation under many standard reaction conditions, providing a unique balance of stability and reactivity that is highly attractive in multistep organic synthesis. researchwithrutgers.comrsc.org
Role of Azetidine Derivatives as Key Intermediates and Building Blocks in Advanced Organic Transformations
The balanced reactivity of the azetidine scaffold makes its derivatives highly valuable as intermediates and building blocks in organic synthesis. magtech.com.cnorganic-chemistry.org Chemists can introduce a wide array of functional groups onto the azetidine ring at various positions, creating a diverse toolkit of molecular components. scitechnol.comambeed.com These functionalized azetidines can then be used in more complex synthetic sequences. For example, they can be incorporated into larger molecules to introduce specific spatial arrangements of atoms or to act as rigid linkers. enamine.netnih.gov The ability to perform ring-opening reactions under controlled conditions further expands their utility, providing pathways to stereochemically defined linear structures that might be difficult to access through other methods. rsc.orgbham.ac.uk This versatility has led to the widespread use of azetidine derivatives in the construction of libraries of compounds for drug discovery and in the total synthesis of natural products. nih.govrsc.org
Academic Research Focus on 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride as a Substituted Azetidine Motif
Within the broader class of azetidine derivatives, this compound stands out as a specific and useful building block for academic and industrial research. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it easier to handle and use in reactions. The structure features a 1-hydroxyethyl substituent at the 3-position of the azetidine ring. This particular combination of functional groups—a secondary alcohol and a secondary amine within a strained ring system—offers multiple points for further chemical modification.
The academic interest in this compound lies in its potential as a precursor for more complex molecules. The hydroxyl group can be oxidized, esterified, or used in nucleophilic substitution reactions, while the nitrogen atom of the azetidine ring can be acylated, alkylated, or used in coupling reactions. This dual functionality allows for the divergent synthesis of a wide range of more elaborate structures. As a specific, non-commercially ubiquitous building block, its use in synthesis is often tied to targeted research programs aimed at creating novel chemical entities with potential biological activity. Its commercial availability from specialized suppliers indicates its role as a key intermediate for research and development purposes.
Below is a data table summarizing key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2068152-34-9 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Physical Form | White solid |
| InChI Key | FIBXYBAROLEMTE-UHFFFAOYSA-N |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(azetidin-3-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBXYBAROLEMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Complex Chemical Transformations of Azetidine Derivatives, with Relevance to 1 Azetidin 3 Yl Ethan 1 Ol Hydrochloride
Ring-Opening Reactions of Azetidine (B1206935) Systems
The relief of ring strain is a primary driving force for the reactions of azetidines. Nucleophiles, transition metals, and Lewis acids can all facilitate the cleavage of the C-N or C-C bonds of the azetidine ring, leading to a diverse array of functionalized acyclic amines. The regioselectivity of these reactions is often influenced by the substitution pattern on the azetidine ring and the nature of the activating agent. magtech.com.cn
Nucleophilic Ring Opening by Carbon, Fluorine, and Heteroatom Nucleophiles
Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the azetidine, often by converting it into a more reactive azetidinium salt or by using Lewis or Brønsted acids. magtech.com.cnacs.org The regioselectivity of the nucleophilic attack is controlled by both electronic and steric factors. magtech.com.cn
Carbon Nucleophiles: Organometallic reagents and other carbon-based nucleophiles can open the azetidine ring, forming new carbon-carbon bonds. For instance, organotrifluoroborates have been used for the regioselective opening of 2-aryl-substituted N-tosylazetidines under mild, transition-metal-free conditions, yielding γ-substituted amines. rsc.org
Fluorine Nucleophiles: The introduction of fluorine into organic molecules can significantly alter their properties. The ring-opening of azetidines with a fluorine source provides a direct route to γ-fluorinated amines. For example, the use of the Olah reagent (pyridine-HF) allows for the regioselective ring-opening of 2-substituted azetidines under mild conditions. rsc.org This reaction is proposed to proceed through an acid-promoted activation of the azetidine nitrogen, followed by nucleophilic attack of the fluoride (B91410) ion. rsc.org
Heteroatom Nucleophiles: A wide range of heteroatom nucleophiles, including those based on oxygen, nitrogen, and sulfur, readily participate in the ring-opening of azetidines. acs.org Alcohols, in the presence of a Lewis acid catalyst, can open 2-aryl-N-tosylazetidines in a highly regioselective SN2-type manner to produce γ-amino ethers. iitk.ac.inacs.org Intramolecular ring-opening reactions with tethered heteroatom nucleophiles, such as phenols and anilines, can be achieved under mild, base-mediated conditions to form various heterocyclic systems. acs.orgacs.org Thiols have also been shown to be effective nucleophiles for the enantioselective desymmetrization of azetidines. rsc.org
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines
| Azetidine Derivative | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aryl-N-tosylazetidine | Organotrifluoroborates | LiClO₄, (n-Bu)₄NHSO₄ | γ-Substituted Amine | rsc.org |
| 2-Aryl/tert-Bu-azetidine | Pyridine-HF (Olah reagent) | Mild conditions | γ-Fluorinated Amine | rsc.org |
| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid (e.g., Cu(OTf)₂) | γ-Amino Ether | iitk.ac.inacs.org |
| N-Tosylazetidine | Thiols | Chiral Catalyst | γ-Thio Amine | rsc.org |
| Substituted Azetidines | Bromoanilines/Phenols | Cs₂CO₃, DMF | Fused Heterocycles | acs.org |
Transition Metal-Catalyzed Ring Opening (e.g., Silver(I)-Catalyzed Reactions with Propargylic Alcohols, Nickel-Catalyzed Cross-Coupling)
Transition metal catalysts offer powerful and versatile methods for the activation and ring-opening of azetidines, enabling a range of synthetic transformations that are often difficult to achieve by other means.
Silver(I)-Catalyzed Reactions with Propargylic Alcohols: Silver(I) catalysts can dually activate both propargylic alcohols and N-tosylazetidines, initiating a cascade reaction that involves ring-opening of the azetidine followed by an endo-selective ring-closing. nih.govacs.org This methodology provides access to a variety of N,O-heterocycles, such as oxazepines and oxazocines, demonstrating a tandem process where multiple bonds are formed in a single operation. nih.govacs.org
Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a sustainable and cost-effective alternative to precious metal catalysis for C-C bond formation. calstate.edudigitellinc.com Nickel catalysts can facilitate the cross-coupling of azetidines with various partners. For example, N-sulfonyl aziridines (a related three-membered ring system) have been successfully cross-coupled with organozinc reagents using a Ni(II) catalyst. mdpi.com This strategy is being extended to azetidines, which are susceptible to ring-opening due to their inherent strain, to form new C-C bonds. calstate.edudigitellinc.com Furthermore, a photoredox-nickel dual catalysis system has been developed for the cross-coupling of redox-active NHP azetidine-2-carboxylates with heteroaryl iodides, yielding 2-heteroaryl azetidines. nih.gov Nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides has also been reported to produce enantioenriched 2-arylphenethylamines from racemic starting materials. princeton.edu
Table 2: Transition Metal-Catalyzed Ring-Opening and Cross-Coupling Reactions
| Azetidine/Aziridine (B145994) Derivative | Coupling Partner | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| N-Tosylazetidines | Propargylic Alcohols | [Ag(COD)₂]PF₆ | Cascade Ring-Opening/Closing | Oxazepines, Oxazocines | nih.govacs.org |
| Azetidines | - | Nickel Catalyst | Cross-Coupling/Ring-Opening | Functionalized Amines | calstate.edudigitellinc.com |
| NHP Azetidine-2-carboxylates | Heteroaryl Iodides | Photoredox/Nickel Dual Catalyst | Decarboxylative Cross-Coupling | 2-Heteroaryl Azetidines | nih.gov |
| Styrenyl Aziridines | Aryl Iodides | Nickel/Chiral Bioxazoline Ligand | Reductive Cross-Coupling | Enantioenriched 2-Arylphenethylamines | princeton.edu |
Lewis Acid-Mediated Ring Opening Processes
Lewis acids are effective promoters for the ring-opening of azetidines by activating the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. rsc.orgiitk.ac.inacs.org This strategy has been widely employed for the regioselective cleavage of the azetidine ring.
The reaction of 2-aryl-N-tosylazetidines with various alcohols in the presence of a Lewis acid like copper(II) triflate (Cu(OTf)₂) proceeds via a highly regioselective SN2-type pathway. iitk.ac.inacs.org The nucleophilic alcohol attacks the benzylic carbon, leading to the formation of 1,3-amino ethers in excellent yields. iitk.ac.inacs.org This method is also applicable to the synthesis of chiral γ-amino ethers from chiral azetidines with good enantiomeric excess. acs.org Other Lewis acids such as BF₃·OEt₂ and ZnX₂ (X = I, OTf) have also been utilized to mediate the ring-opening of N-activated azetidines with various nucleophiles. acs.org The choice of Lewis acid and reaction conditions can influence the outcome and selectivity of the transformation. For instance, Lewis acid-promoted ring-opening of azetidines with aromatic nucleophiles can occur through a Friedel-Crafts mechanism. rsc.org
Ring-Expansion and Rearrangement Reactions of Azetidines
Beyond simple ring-opening, the strain within the azetidine ring can be harnessed to drive more complex transformations, including ring expansions and rearrangements, to generate larger and more diverse heterocyclic structures.
Transformations to Larger Heterocyclic Systems (e.g., Pyrroles, Pyrrolidines, Piperidines, Azepanes)
Azetidines serve as valuable synthons for the construction of five-, six-, and seven-membered nitrogen-containing heterocycles. These transformations often proceed through an initial ring-opening event followed by an intramolecular cyclization.
Pyrrolidines: 2-(1-Haloalkyl)azetidines can be rearranged into 3,4-disubstituted pyrrolidines. acs.org This transformation is believed to occur via the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile to yield the stereodefined pyrrolidine (B122466). acs.orgnih.gov Similarly, the rearrangement of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines to 3-tert-butyldiphenylsilyl-substituted pyrrolidines can be mediated by Lewis acids. researchgate.net
Piperidines: The synthesis of piperidines from azetidines can be achieved through the rearrangement of 2-(2-haloalkyl)azetidines. acs.org This process involves the formation of a 1-azoniabicyclo[2.2.0]hexane intermediate, which upon nucleophilic attack at the bridgehead carbon, yields cis-3-alkoxy-4-bromopiperidines. acs.org This represents a novel pathway for the construction of 4-substituted piperidines. acs.org
Azepanes: The competitive ring expansion of azetidines bearing a 3-hydroxypropyl side chain at the 2-position can lead to the formation of azepanes alongside pyrrolidines. researchgate.net Activation of the terminal alcohol leads to an intramolecular N-alkylation, forming a bicyclo[3.2.0]heptane intermediate. The regioselectivity of the subsequent nucleophilic opening of this intermediate determines the distribution of the resulting five- and seven-membered ring products. researchgate.net
Cascade Reactions Involving Tandem Ring Opening and Closing
Cascade, or tandem, reactions are highly efficient processes that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. The reactivity of azetidines makes them ideal substrates for such transformations.
A prime example is the silver(I)-catalyzed reaction between N-tosylazetidines and propargylic alcohols. nih.govacs.org In this process, the catalyst facilitates the nucleophilic ring-opening of the azetidine by the propargylic alcohol. The resulting intermediate then undergoes an intramolecular, endo-selective cyclization, leading to the formation of larger N,O-heterocycles. nih.govacs.org This demonstrates a sophisticated cascade where the initial ring-opening event sets the stage for a subsequent ring-closing step, all orchestrated by a single catalyst. nih.gov
Another type of cascade involves an intramolecular ring-opening of azetidines by tethered nucleophiles. acs.org These reactions can be combined with a preceding C-C bond-forming event, such as a Suzuki coupling, to rapidly generate molecular complexity in a one-pot fashion. acs.org For example, an aryl halide can be coupled with an azetidinyl bromide, and the resulting product can undergo a subsequent intramolecular, base-mediated ring-opening/cyclization to form polycyclic systems. acs.org
Functionalization and Derivatization Strategies on Azetidine Rings
The strategic modification of the azetidine scaffold can be approached through various synthetic methodologies, targeting either the carbon-hydrogen bonds of the ring, introducing new substituents via cross-coupling reactions, or achieving regioselective functionalization through organometallic intermediates. Furthermore, the substituents on the azetidine ring, such as the alcohol functionality in 1-(Azetidin-3-yl)ethan-1-ol, can be readily derivatized.
C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful tool for the functionalization of azetidine rings, offering an atom-economical approach to introduce complexity. This strategy avoids the pre-functionalization often required in traditional synthetic routes. Both palladium and rhodium catalysts have been successfully employed for the C-H amination of alkyl bromide derivatives to construct azetidine rings. nih.gov Iron-catalyzed azidation of tertiary C-H bonds has also been reported, providing a mild and selective method for introducing nitrogen-containing functionalities. nih.gov While direct C-H functionalization of the azetidine ring in compounds like 1-(Azetidin-3-yl)ethan-1-ol hydrochloride has not been extensively documented, the principles of directing group-assisted C-H activation could be applied. The nitrogen atom or a protected alcohol group could potentially direct a metal catalyst to activate a specific C-H bond on the ring, allowing for the introduction of various substituents.
Recent advancements have demonstrated the direct sp³ α-C–H activation and functionalization of alcohols and ethers, a methodology that could be conceptually extended to the ethanol (B145695) substituent of the target molecule. rsc.org
| Reaction Type | Catalyst/Reagent | Potential Application to this compound | Reference |
|---|---|---|---|
| Intermolecular sp3-C–H Amination | Rhodium catalysts | Functionalization of the azetidine ring C-H bonds. | nih.gov |
| C-H Azidation | Iron catalysts | Introduction of an azide (B81097) group at a tertiary C-H position. | nih.gov |
| Direct α-C–H Activation of Alcohols | Various transition metals | Functionalization of the ethanol side chain. | rsc.org |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to azetidine derivatives. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is particularly noteworthy. Azetidine-based ligands have been developed for palladium catalysts used in Suzuki-Miyaura reactions, demonstrating the compatibility of the azetidine scaffold with these conditions. researchgate.netmdpi.com
For a molecule like this compound, derivatization of the azetidine nitrogen with an aryl or vinyl halide/triflate would provide a handle for subsequent Suzuki-Miyaura coupling. Alternatively, functionalization of the azetidine ring itself to introduce a halide could enable coupling at that position. Palladium-catalyzed regioselective and stereospecific ring-opening Suzuki-Miyaura arylative cross-coupling of 2-arylazetidines with arylboronic acids has also been reported, showcasing the diverse reactivity of the azetidine ring in these transformations. acs.org
| Feature | Description | Reference |
|---|---|---|
| Catalyst Systems | Palladium complexes with azetidine-based ligands have shown high activity. | researchgate.netmdpi.com |
| Substrate Scope | Aryl and vinyl halides/triflates on the azetidine nitrogen or ring can be used. | nih.gov |
| Ring-Opening Coupling | 2-Arylazetidines can undergo ring-opening cross-coupling reactions. | acs.org |
Regioselective Functionalization via Organolithium Chemistry
Organolithium reagents offer a powerful method for the regioselective deprotonation and subsequent functionalization of azetidine rings. The position of lithiation is often directed by substituents on the ring or the nitrogen atom. For instance, N-Boc protected azetidines can be selectively lithiated at the C-2 position. The presence of a directing group can significantly influence the outcome of the reaction.
In the context of this compound, the alcohol functionality would likely need to be protected prior to treatment with a strong base like an organolithium reagent to prevent acid-base reactions. Once protected, the directing effect of the protected alcohol and the azetidine nitrogen would need to be considered to predict the site of deprotonation. The resulting lithiated azetidine could then be quenched with a variety of electrophiles to introduce new functional groups in a highly regioselective manner. Studies on N-alkyl-2-oxazolinylazetidines have shown that the reaction with organolithiums can lead to stereoselective addition to the oxazoline (B21484) C=N bond, highlighting the complex interplay of directing groups and reagent choice. nih.govfrontiersin.org
| Principle | Description | Reference |
|---|---|---|
| Directing Groups | Substituents on the nitrogen or the ring can direct the position of lithiation. | uni-muenchen.de |
| Protecting Groups | Acidic protons, such as from an alcohol, must be protected. | nih.gov |
| Electrophilic Quench | The lithiated intermediate can react with a wide range of electrophiles. | uni-muenchen.de |
Modification of Alcohol Functionality in Azetidine-Ethanol Derivatives (e.g., Esterification, Alkylation)
The hydroxyl group of the 1-(Azetidin-3-yl)ethan-1-ol moiety is a versatile handle for further derivatization through reactions such as esterification and alkylation.
Esterification is a fundamental transformation that converts alcohols to esters, often by reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. youtube.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often under milder conditions. chemguide.co.uk These methods would allow for the introduction of a wide variety of ester groups onto the ethanol side chain of the azetidine derivative.
Alkylation of the alcohol would result in the formation of an ether. This can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide (Williamson ether synthesis). Care must be taken to choose a base that does not deprotonate other positions on the azetidine ring.
These modifications of the alcohol functionality can significantly alter the physicochemical properties of the parent molecule, which is a common strategy in medicinal chemistry to optimize parameters such as solubility, lipophilicity, and metabolic stability.
| Reaction | Reagents | Product | Key Considerations |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester | Equilibrium reaction, may require removal of water. |
| Acylation | Acyl Chloride or Anhydride, Base | Ester | Generally higher yielding and faster than Fischer esterification. |
| Williamson Ether Synthesis | Strong Base, Alkyl Halide | Ether | Requires a non-nucleophilic strong base to avoid side reactions. |
Applications of 1 Azetidin 3 Yl Ethan 1 Ol Hydrochloride and Azetidine Scaffolds in Advanced Chemical Research
Utilization as Versatile Building Blocks and Synthons in Organic Synthesis
Azetidines, including functionalized derivatives such as 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, are widely employed as versatile building blocks and synthons in organic synthesis. rsc.org Their utility stems from the high ring-strain energy, which makes them susceptible to a variety of transformations that would not be feasible with less strained heterocyclic systems. researchgate.net This reactivity allows chemists to use azetidines as precursors for a wide range of more complex nitrogen-containing molecules.
Key synthetic transformations involving azetidine (B1206935) scaffolds include:
Nucleophilic Ring-Opening: The polarized C-N bonds in the azetidine ring can be cleaved by various nucleophiles. This strain-releasing process is a powerful method for synthesizing substituted acyclic amines that are otherwise difficult to prepare. thieme-connect.com
Ring Expansion: Azetidines can be converted into larger, more common heterocycles like pyrrolidines and azepanes. thieme-connect.com These reactions are often key steps in the total synthesis of complex natural products and pharmaceuticals.
Intramolecular Cyclization: The formation of the azetidine ring itself, often through intramolecular cyclization of 1,3-amino alcohols or 1,3-halo amines, is a fundamental process that has been extensively developed. researchgate.net Modern methods, such as palladium-catalyzed intramolecular C-H amination, have further expanded the accessibility of functionalized azetidines. rsc.org
Functionalization: The azetidine ring can be functionalized at various positions to introduce new chemical handles, enabling its incorporation into larger molecular frameworks. rsc.org
The controlled reactivity of azetidines makes them crucial intermediates for constructing diverse molecular architectures, from simple amines to complex polycyclic systems. nih.gov
Table 1: Key Synthetic Transformations of Azetidine Scaffolds
| Transformation Type | Description | Synthetic Utility |
| Nucleophilic Ring-Opening | Cleavage of a C-N bond by a nucleophile, driven by the release of ring strain. | Access to highly substituted acyclic amines. |
| Ring Expansion | Conversion of the four-membered ring into a larger heterocyclic system (e.g., pyrrolidine (B122466), piperidine). | Synthesis of larger, often more stable, nitrogen heterocycles. |
| [2+2] Cycloaddition | Formation of the azetidine ring through the reaction of an imine and an alkene (aza Paternò-Büchi reaction). | Direct construction of functionalized azetidine cores. rsc.org |
| C-H Functionalization | Direct modification of C-H bonds on the azetidine ring to introduce new substituents. | Late-stage modification and diversification of azetidine-containing molecules. |
Integration into Peptidomimetics and the Design of Non-Natural Amino Acids
Azetidine-2-carboxylic acid (Aze) and its derivatives are highly valuable as non-natural amino acids for integration into peptides. chemrxiv.org Their incorporation serves as a powerful strategy in the field of peptidomimetics, where the goal is to design molecules that mimic the structure and function of natural peptides but with enhanced properties such as metabolic stability and receptor affinity. rsc.org
The rigid, four-membered ring of azetidine imposes significant conformational constraints on the peptide backbone. nih.gov This rigidity can stabilize specific secondary structures, such as β-turns and γ-turns. chemrxiv.orgresearchgate.net For instance, the 3-aminoazetidine (3-AAz) subunit has been identified as a potent turn-inducing element that can facilitate the cyclization of small peptides, a process that is often challenging. researchgate.netnih.gov
Table 2: Comparison of Azetidine vs. Proline in Peptides
| Feature | L-Azetidine-2-carboxylic acid (Aze) | L-Proline (Pro) |
| Ring Size | 4-membered | 5-membered |
| Conformational Impact | Induces β- and γ-turns; generally imparts more flexibility than Pro. chemrxiv.orgnih.gov | Induces β-turns; imparts significant rigidity. |
| Application | Peptidomimetics, foldamers, protein engineering. chemrxiv.org | Stabilizing secondary structures (e.g., helices, turns) in proteins. |
| Synthetic Access | Synthesized via cyclization of precursors with a leaving group in the γ-position. chemrxiv.org | Readily available from natural sources. |
Role in Asymmetric Catalysis as Chiral Ligands or Templates
Chiral, non-racemic azetidine derivatives have carved out a significant niche in the field of asymmetric catalysis, where they function as highly effective ligands for transition metals or as organocatalysts. birmingham.ac.uk The stereochemically defined and rigid structure of the azetidine ring allows for the creation of a well-defined chiral environment around a catalytic center, enabling high levels of enantioselectivity in a variety of chemical reactions. researchgate.net
Since the 1990s, a range of chiral azetidine-derived ligands and catalysts have been developed and successfully applied to important synthetic transformations, including:
Friedel-Crafts alkylations
Henry (nitroaldol) reactions
Michael-type additions
Diethylzinc additions to aldehydes researchgate.net
For example, L-azetidine carboxylic acid has been used as an organocatalyst for the electrophilic α-amination of carbonyl compounds. researchgate.net Furthermore, sophisticated ligands such as AzePhenol, which incorporates an azetidine ring into a phenol-based structure, have been developed and compared with their aziridine (B145994) (AziPhenol) and pyrrolidine (ProPhenol) analogues, demonstrating the unique catalytic properties imparted by the four-membered ring. birmingham.ac.uk The development of these catalysts underscores the importance of azetidines in providing novel and effective tools for the stereocontrolled synthesis of chiral molecules. u-tokyo.ac.jp
Contribution to Diversity-Oriented Synthesis and the Exploration of Chemical Space
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for biological screening. researchgate.net Azetidine scaffolds are exceptionally well-suited for DOS due to their amenability to diversification at multiple positions. nih.govacs.org Starting from a densely functionalized azetidine core, chemists can generate a wide variety of fused, bridged, and spirocyclic ring systems, rapidly expanding into new areas of chemical space. nih.govbroadinstitute.org
The process often begins with a robust synthesis of a core azetidine structure, which is then subjected to a series of functional group manipulations and cyclization reactions. nih.gov This approach has been used to create large libraries, including a 1976-membered library of spirocyclic azetidines, designed to possess physicochemical properties suitable for targeting the central nervous system (CNS). nih.govbroadinstitute.org By using the azetidine core as a template, researchers can systematically explore how changes in three-dimensional shape and substituent placement affect biological activity, accelerating the discovery of new probes and drug candidates. researchgate.netchemrxiv.orgacs.org
Development of Novel Reagents from Azetidine Scaffolds (e.g., Acyl Transfer Reagents)
Beyond their role as scaffolds and ligands, azetidine derivatives are being developed into novel, standalone reagents with unique reactivity. A notable example is the creation of azetidinyl-based, bench-stable reagents for acyl transfer reactions. These reagents, derived from the functionalization of 2-oxazolinylazetidines, can selectively transfer acyl groups to nucleophiles. rsc.org Their stability and selectivity offer advantages over more traditional acylating agents.
More recently, azetidine sulfonyl fluorides (ASFs) have been developed as versatile reagents that provide access to a broad and innovative chemical space with significant medicinal relevance. nih.gov These reagents can participate in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, offering a new tool for drug discovery and the synthesis of complex molecules, including novel PROTAC linkers. The development of such reagents highlights how the unique properties of the azetidine ring can be harnessed to create new synthetic methods and tools. nih.gov
General Contributions to Heterocyclic Chemistry Research and Method Development
The study of azetidines has broadly contributed to the advancement of heterocyclic chemistry and the development of new synthetic methodologies. The inherent challenges associated with synthesizing a strained four-membered ring have spurred innovation, leading to the discovery and refinement of powerful synthetic reactions. medwinpublishers.com
Key methodological advancements driven by azetidine synthesis include:
Novel Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has become a more efficient route to functionalized azetidines. rsc.org
Strain-Release Reactions: The development of methods that harness the ring strain of azetidines or their precursors, such as 1-azabicyclo[1.1.0]butanes, has provided access to complex, stereodefined azetidines. rsc.org
Catalytic C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a sophisticated method for forming the azetidine ring with excellent functional group tolerance. rsc.org
Ring-Opening and Expansion Strategies: The exploration of azetidine reactivity has led to general and predictable methods for synthesizing other important nitrogen heterocycles and functionalized acyclic amines, making azetidines valuable synthetic hubs. thieme-connect.comacs.org
Q & A
Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, and how can purity be ensured during synthesis?
The synthesis typically involves functionalization of the azetidine ring. One approach is nucleophilic substitution or ring-closing reactions using precursors like tert-butyl-protected azetidine derivatives, followed by deprotection and hydrochloride salt formation. For purity assurance, employ thin-layer chromatography (TLC) with solvent systems such as chloroform-methanol-acetone-ammonia (28:30:10:1) to monitor reaction progress . Post-synthesis, validate purity via HPLC (≥98%) and quantify residual solvents using loss-on-drying tests (<0.20% at 105°C under vacuum) .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the azetidine ring structure and ethanol substituent. The hydrochloride salt’s proton environment will show distinct shifts in D2O.
- FT-IR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and azetidine ring vibrations (C-N stretches ~1200 cm⁻¹).
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 136.09 for the free base) .
Q. How should this compound be stored to maintain stability?
Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Long-term stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways, with periodic TLC/HPLC analysis to detect impurities .
Q. What solvent systems are optimal for solubility testing of this compound?
Test solubility in polar aprotic solvents (DMSO, DMF), water (pH-dependent), and ethanol. For aqueous solubility, adjust pH using HCl/NaOH to assess salt dissociation. Document solubility discrepancies by cross-validating results with multiple techniques (e.g., nephelometry vs. gravimetry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Method validation : Replicate experiments using standardized protocols (e.g., USP/Ph. Eur. guidelines).
- Purity verification : Use orthogonal methods (HPLC, NMR, elemental analysis) to rule out impurity interference.
- Environmental controls : Ensure consistent temperature, humidity, and light exposure during testing .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of azetidine derivatives like this compound?
- Functional group modulation : Replace the hydroxyl group with amines or halogens to assess pharmacological relevance.
- Stereochemical analysis : Synthesize enantiomers (if applicable) and compare bioactivity via chiral HPLC or circular dichroism.
- Computational modeling : Use molecular docking to predict binding affinity with target receptors (e.g., GPCRs or enzymes) .
Q. How can metabolic pathways of this compound be elucidated in vitro?
- Liver microsome assays : Incubate with NADPH-enriched microsomes and analyze metabolites via LC-MS/MS.
- Phase I/II metabolism identification : Monitor hydroxylation, glucuronidation, or sulfation products.
- CYP enzyme inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .
Q. What advanced techniques are suitable for detecting trace impurities in this compound?
Q. How can enantiomeric purity be ensured if the compound exhibits chirality?
Q. What experimental designs are critical for toxicity profiling in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
